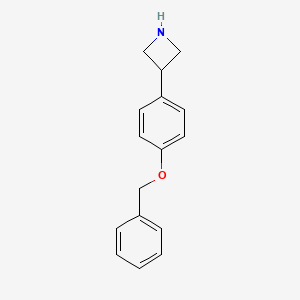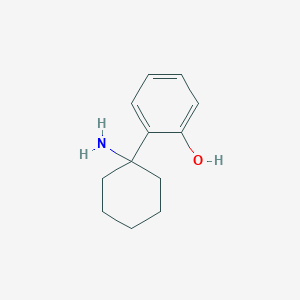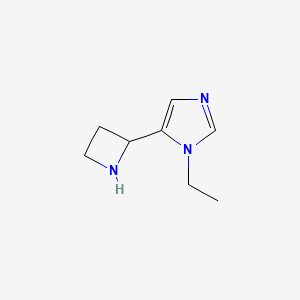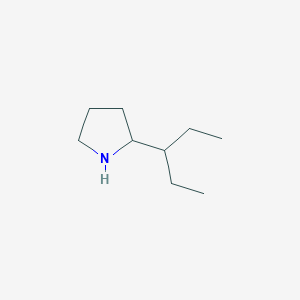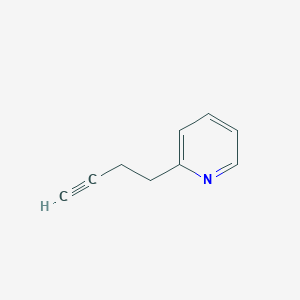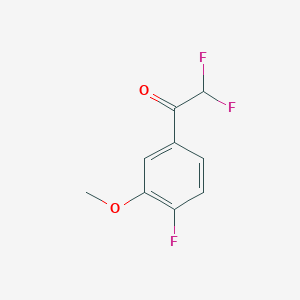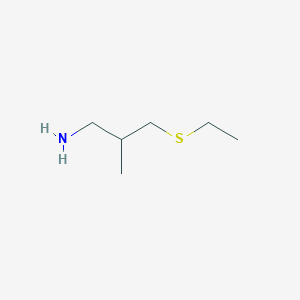
3-(Ethylthio)-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Ethylthio)-2-methylpropan-1-amine is an organic compound characterized by the presence of an ethylthio group attached to a methylpropan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylthio)-2-methylpropan-1-amine typically involves the reaction of 2-methylpropan-1-amine with ethylthiol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts can enhance the reaction rate and selectivity, making the process more economically viable.
化学反应分析
Types of Reactions
3-(Ethylthio)-2-methylpropan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding the corresponding amine.
Substitution: The ethylthio group can be substituted with other nucleophiles, such as halides or hydroxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methylpropan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
3-(Ethylthio)-2-methylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3-(Ethylthio)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-(Methylthio)-2-methylpropan-1-amine
- 3-(Propylthio)-2-methylpropan-1-amine
- 3-(Butylthio)-2-methylpropan-1-amine
Uniqueness
3-(Ethylthio)-2-methylpropan-1-amine is unique due to the specific length and structure of its ethylthio group, which can influence its chemical reactivity and interactions. Compared to similar compounds, it may exhibit different physical and chemical properties, making it suitable for specific applications where other compounds may not be as effective.
属性
分子式 |
C6H15NS |
|---|---|
分子量 |
133.26 g/mol |
IUPAC 名称 |
3-ethylsulfanyl-2-methylpropan-1-amine |
InChI |
InChI=1S/C6H15NS/c1-3-8-5-6(2)4-7/h6H,3-5,7H2,1-2H3 |
InChI 键 |
MRGYZULSBYJUAU-UHFFFAOYSA-N |
规范 SMILES |
CCSCC(C)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


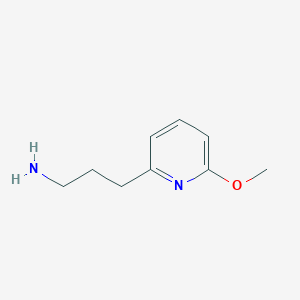


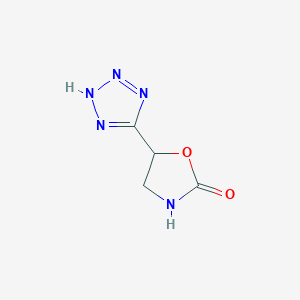
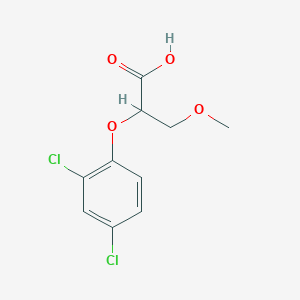
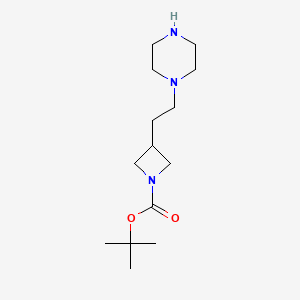
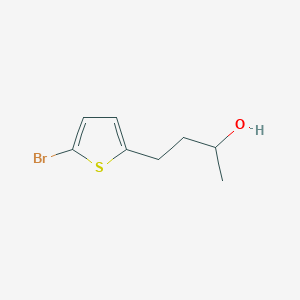
![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)
